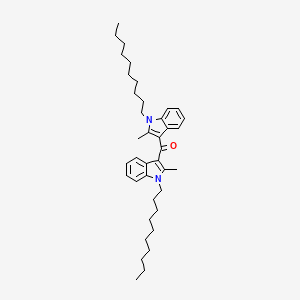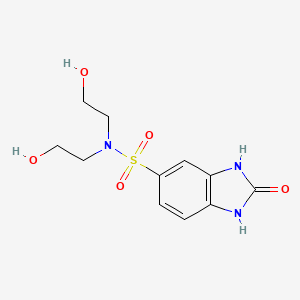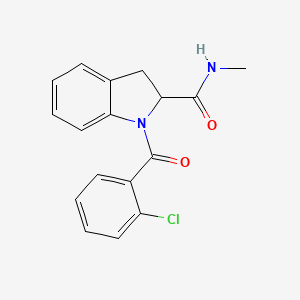
1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a nitrogen-containing cyclic structure, and a 2-chlorobenzoyl group, which is a benzene ring with a chlorine atom and a carbonyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized from reactions involving benzoyl chlorides . The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . This would provide information about the arrangement of atoms in the molecule and any interesting structural features.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents present. For instance, the chlorine atom on the benzoyl group could potentially be substituted in an electrophilic aromatic substitution reaction .作用機序
The mechanism of action of 1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases.
実験室実験の利点と制限
The advantages of using 1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide in lab experiments include its high potency, specificity, and selectivity. The compound is also relatively easy to synthesize and purify. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Development of more potent and selective analogs of the compound for therapeutic applications.
3. Investigation of the compound's potential use in the treatment of neurological disorders.
4. Studies to evaluate the safety and toxicity of the compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential therapeutic applications and exhibits a range of biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases.
合成法
The synthesis of 1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide involves a multi-step process that requires the use of various reagents and solvents. The most commonly used synthesis method involves the reaction of 2-chlorobenzoyl chloride with N-methylindoline-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is purified using column chromatography.
科学的研究の応用
1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
特性
IUPAC Name |
1-(2-chlorobenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-19-16(21)15-10-11-6-2-5-9-14(11)20(15)17(22)12-7-3-4-8-13(12)18/h2-9,15H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXABPFHNCVZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

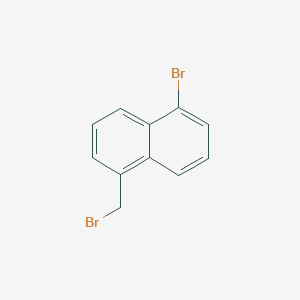
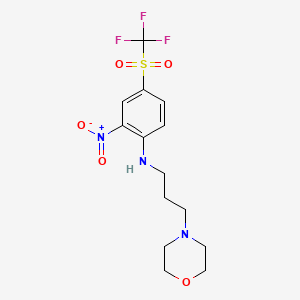
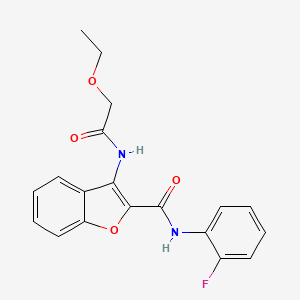
![ethyl 2-[4-(3-chlorophenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2903388.png)

![2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5-methylbenzoic acid](/img/structure/B2903390.png)
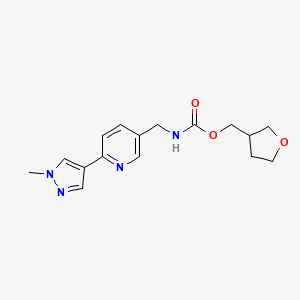
![5-((4-Ethoxy-3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903393.png)
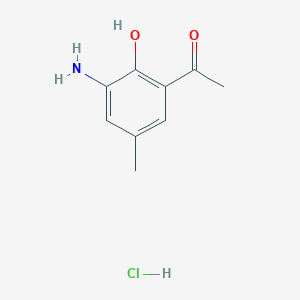
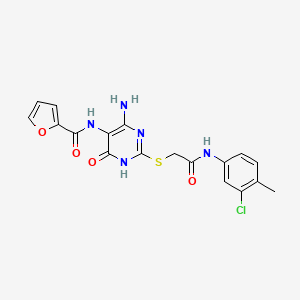
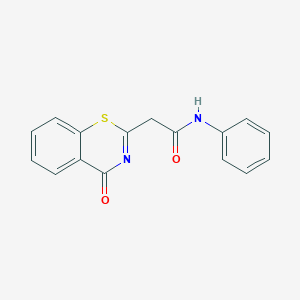
![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2903401.png)
